1-(Butoxymethyl)quinazoline-2,4-dione
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Overview
Description
1-(Butoxymethyl)-3H-quinazoline-2,4-dione is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a butoxymethyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butoxymethyl)-3H-quinazoline-2,4-dione typically involves the reaction of quinazoline derivatives with butoxymethylating agents. One common method includes the use of butyl bromide and a base such as sodium hydride to introduce the butoxymethyl group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Butoxymethyl)-3H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives with oxidized side chains.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the butoxymethyl group.
Scientific Research Applications
1-(Butoxymethyl)-3H-quinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(butoxymethyl)-3H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Quinazoline-2,4-dione: Lacks the butoxymethyl group, making it less lipophilic.
1-(Methoxymethyl)-3H-quinazoline-2,4-dione: Contains a methoxymethyl group instead of a butoxymethyl group, affecting its reactivity and solubility.
1-(Ethoxymethyl)-3H-quinazoline-2,4-dione: Similar structure but with an ethoxymethyl group, leading to different chemical properties.
Uniqueness: 1-(Butoxymethyl)-3H-quinazoline-2,4-dione is unique due to its butoxymethyl group, which imparts distinct lipophilic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical characteristics are required.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(butoxymethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-8-18-9-15-11-7-5-4-6-10(11)12(16)14-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16,17) |
InChI Key |
KZSYLFYTNYXBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C2=CC=CC=C2C(=O)NC1=O |
Origin of Product |
United States |
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